N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Mechanism of Action
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide works by binding to the catalytic domain of PKC and inhibiting its activity. PKC is a serine/threonine kinase that phosphorylates target proteins, leading to changes in their activity and localization. By inhibiting PKC, this compound can block these downstream signaling events, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cell growth and differentiation. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide is its specificity for PKC, making it a valuable tool for studying the downstream effects of PKC inhibition. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous environments. Additionally, this compound can be toxic to cells at high concentrations, making it important to use appropriate dosages and controls in experiments.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the identification of downstream targets of PKC inhibition that may be involved in the anti-tumor effects of this compound. Additionally, this compound may have potential applications in other areas of research, such as neurobiology and immunology, where PKC plays a key role in cellular processes.
Synthesis Methods
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 2,3-dihydro-1H-isoindole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-pyrazole-5-amine in the presence of a base such as triethylamine to yield this compound. The final product is purified using column chromatography.
Scientific Research Applications
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, making it an important target for drug development. This compound has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying the downstream effects of PKC inhibition.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(12-3-4-16-17-12)15-6-9-1-2-10-7-14-8-11(10)5-9/h1-5,14H,6-8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKJDQFOBCNHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CNC(=O)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.